4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride
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Overview
Description
4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)piperidine with phosgene (COCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Acylation Reactions: It is used as an acylating agent in the formation of amides and esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents.
Catalysts: In some reactions, catalysts such as triethylamine or pyridine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include substituted piperidines, amides, and esters, depending on the nature of the nucleophile and reaction conditions .
Scientific Research Applications
4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products through the formation of a transient intermediate. This intermediate undergoes further reaction to release the final product and regenerate the catalyst if used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine hydrochloride: Similar in structure and used as a catalyst in acylation reactions.
N,N-Dimethylaminopyridine (DMAP): Another acylation catalyst with similar reactivity but different structural properties.
Uniqueness
4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is unique due to its specific reactivity and the ability to form stable intermediates, making it highly effective in various synthetic applications .
Properties
IUPAC Name |
4-(dimethylamino)piperidine-1-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-10(2)7-3-5-11(6-4-7)8(9)12;/h7H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXADXHRQMYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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